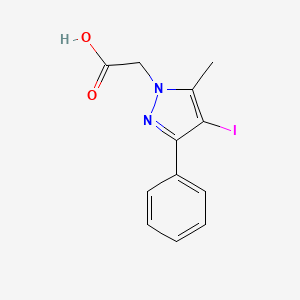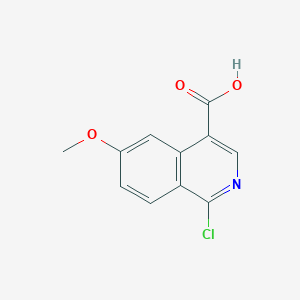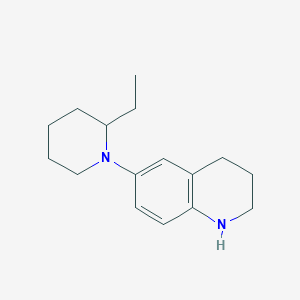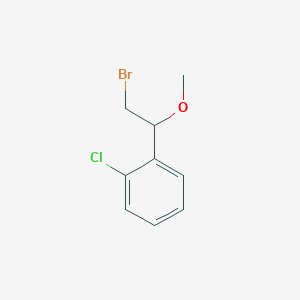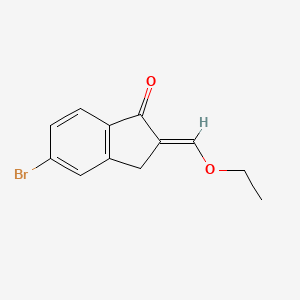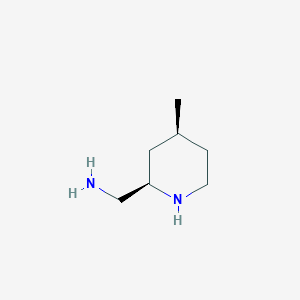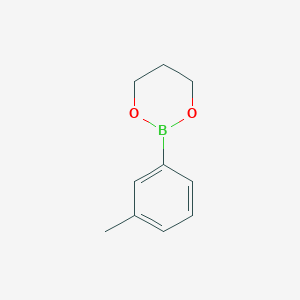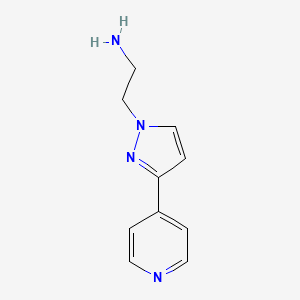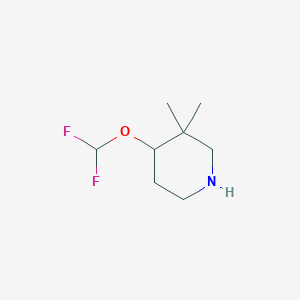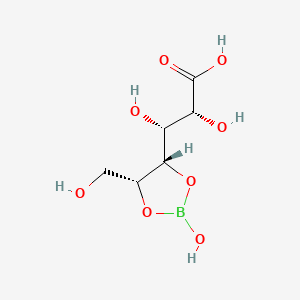
Boron gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron gluconate is a compound formed by the combination of boron and gluconic acid Boron is a trace element that plays a crucial role in various biological processes, while gluconic acid is a mild organic acid derived from glucose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boron gluconate can be synthesized through the reaction of boric acid with gluconic acid. The reaction typically occurs in an aqueous medium, where boric acid reacts with gluconic acid to form this compound. The reaction conditions often involve maintaining a specific pH and temperature to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced by mixing boric acid with gluconic acid in large reactors. The mixture is then heated and stirred to facilitate the reaction. The resulting solution is filtered to remove any impurities and then concentrated to obtain this compound in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions: Boron gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boric acid and gluconic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield boron and gluconic acid.
Substitution: this compound can participate in substitution reactions where the boron atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Boric acid and gluconic acid derivatives.
Reduction: Boron and gluconic acid.
Substitution: Compounds with substituted boron atoms.
Wissenschaftliche Forschungsanwendungen
Boron gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other boron-containing compounds.
Biology: this compound is studied for its potential role in cell signaling and enzyme regulation.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in bone health and its anti-inflammatory properties.
Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of boron gluconate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: The compound is involved in pathways related to bone metabolism, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Boron Citrate: Similar to boron gluconate, boron citrate is used for its bioavailability and potential health benefits.
Boron Glycinate: This compound is known for its high bioavailability and is often used in dietary supplements.
Calcium Fructoborate: A naturally occurring form of boron found in fruits, known for its health benefits.
Uniqueness of this compound: this compound is unique due to its specific combination of boron and gluconic acid, which provides distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its role in biological processes make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
87-46-7 |
|---|---|
Molekularformel |
C6H11BO8 |
Molekulargewicht |
221.96 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxy-3-[(4S,5R)-2-hydroxy-5-(hydroxymethyl)-1,3,2-dioxaborolan-4-yl]propanoic acid |
InChI |
InChI=1S/C6H11BO8/c8-1-2-5(15-7(13)14-2)3(9)4(10)6(11)12/h2-5,8-10,13H,1H2,(H,11,12)/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
KJEUMRLAKARHEP-TXICZTDVSA-N |
Isomerische SMILES |
B1(O[C@@H]([C@@H](O1)[C@@H]([C@H](C(=O)O)O)O)CO)O |
Kanonische SMILES |
B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O |
Verwandte CAS-Nummern |
5743-34-0 (calcium salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
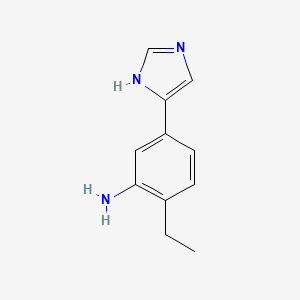
![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)
